Lopinavir (4R) Epimer

Pharmacopoeial Analysis Impurity Profiling HPLC Method Validation

Lopinavir (4R) Epimer, systematically designated (2S,4R,5S)-Lopinavir and cataloged as USP Lopinavir (4R) Epimer / EP Impurity N, is a stereochemically defined diastereomer of the HIV-1 protease inhibitor lopinavir. Unlike the therapeutically active (2S,3S,5S) configuration of the parent drug, this compound possesses an inverted stereocenter at the 4-position of the hydroxyethylene core, rendering it a process-related impurity that must be chromatographically resolved and quantified during active pharmaceutical ingredient (API) manufacturing.

Molecular Formula C37H48N4O5
Molecular Weight 628.8
CAS No. 1798014-18-2
Cat. No. B600907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir (4R) Epimer
CAS1798014-18-2
Synonyms(2S,4R,5S)-Lopinavir;  (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide
Molecular FormulaC37H48N4O5
Molecular Weight628.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lopinavir (4R) Epimer (CAS 1798014-18-2): Pharmacopoeial Impurity Reference Standard for HIV Protease Inhibitor Quality Control


Lopinavir (4R) Epimer, systematically designated (2S,4R,5S)-Lopinavir and cataloged as USP Lopinavir (4R) Epimer / EP Impurity N, is a stereochemically defined diastereomer of the HIV-1 protease inhibitor lopinavir [1]. Unlike the therapeutically active (2S,3S,5S) configuration of the parent drug, this compound possesses an inverted stereocenter at the 4-position of the hydroxyethylene core, rendering it a process-related impurity that must be chromatographically resolved and quantified during active pharmaceutical ingredient (API) manufacturing [2]. Its primary procurement value lies in its designation as a pharmacopoeial reference standard essential for analytical method validation, system suitability testing, and regulatory batch release under USP and EP monographs.

Why Lopinavir API Cannot Be Interchanged Without Verifiable (4R) Epimer Identity and Purity Control


Lopinavir (4R) Epimer is not a functionally equivalent analog of lopinavir but a diastereomeric impurity whose presence in API directly impacts chromatographic purity assessment and regulatory compliance. The USP compendial method employs two orthogonal chromatographic procedures—Procedure 1 for early-eluting impurities including the (4R) epimer, and Procedure 2 for late-eluting species including the (2R) epimer [1]. A lopinavir batch containing uncontrolled (4R) epimer cannot be substituted into a validated analytical workflow without risking misidentification of impurity peaks, double counting, or failure to meet the NMT 0.1% acceptance criterion [2]. Consequently, procurement of a characterized (4R) epimer reference standard is a non-negotiable prerequisite for any laboratory performing compendial release testing or ANDA filing for lopinavir-containing drug products.

Quantitative Differentiation Evidence for Lopinavir (4R) Epimer (CAS 1798014-18-2) Against Closest Pharmacopoeial Comparators


USP Orthogonal Procedure Segregation: (4R) Epimer Exclusively Monitored in Procedure 1, Not Procedure 2

The USP 2025 Lopinavir monograph explicitly segregates impurity monitoring into two independent HPLC procedures. Lopinavir (4R) Epimer is quantified exclusively in Procedure 1 (early-eluting impurities) and is explicitly excluded from the Procedure 2 impurity total calculation. In contrast, Lopinavir (2R) Epimer is monitored only in Procedure 2 (late-eluting impurities) [1]. This orthogonal segregation means that a laboratory relying solely on Procedure 2—or using a non-compendial single-gradient method—will fail to detect and quantify the (4R) epimer, creating a critical gap in regulatory compliance.

Pharmacopoeial Analysis Impurity Profiling HPLC Method Validation

Relative Retention Time (RRT) Differentiation: (4R) Epimer at 1.38 vs. (2R) Epimer at 1.91 vs. Parent Lopinavir

Within USP Procedure 1, the (4R) epimer exhibits a relative retention time (RRT) of 1.38 relative to the lopinavir parent peak (RRT 1.00). This places it in a crowded chromatographic region immediately following the (2R,4R) diastereomer (RRT 1.32) and preceding isolopinavir (RRT 1.10). In contrast, the (2R) epimer elutes much later at RRT 1.91 in Procedure 2 [1]. The narrow RRT gap of only 0.06 between the (2R,4R) diastereomer and the (4R) epimer demands a high-efficiency column (NLT 8000 theoretical plates) and precisely controlled conditions to achieve baseline resolution, underscoring the need for an authenticated (4R) epimer reference standard for peak identification [2].

Chromatographic Separation Relative Retention Time Impurity Identification

Relative Response Factor (RRF) Divergence: (4R) Epimer at 0.97 vs. (2R) Epimer at 1.1 — Impact on Quantitative Accuracy

The USP monograph assigns distinct relative response factors (RRF) to each lopinavir epimer. The (4R) epimer has an RRF of 0.97 (slightly lower UV absorbance at 215 nm than lopinavir), while the (2R) epimer has an RRF of 1.1 (higher absorbance than lopinavir) [1]. If a laboratory incorrectly applies the (2R) epimer's RRF of 1.1 to quantify the (4R) epimer, the calculated impurity concentration would be underestimated by approximately 12%. Conversely, using the (4R) epimer's RRF for the (2R) epimer would overestimate impurity levels. This RRF divergence means the two epimers are not interchangeable as reference standards for quantitative calibration.

Detector Response Quantitative Analysis Impurity Quantification

Regulatory Acceptance Criterion: NMT 0.1% Impurity Limit for (4R) Epimer — Identical Limit but Distinct Analytical Context

Both the (4R) epimer (Procedure 1) and the (2R) epimer (Procedure 2) carry the same individual impurity acceptance criterion of NMT 0.1% in the USP monograph [1]. However, the total impurity acceptance criterion of NMT 0.7% in Procedure 2 explicitly excludes the (4R) epimer, which is already captured in Procedure 1 [2]. This regulatory design prevents double counting of the (4R) epimer in the total impurity summation, but it also means that a laboratory that fails to perform Procedure 1—or lacks the (4R) epimer reference standard for peak identification—will produce an incomplete impurity profile that is non-compliant with the USP monograph. Typical lopinavir drug substance batches contain the (4R) epimer at levels of 0.03% to 0.10%, as documented in the primary impurity profiling literature [3].

Regulatory Specification ANDA Filing Quality Control Release

Commercial Reference Standard Purity Specification: >95% with Full Characterization Data Package Compliant with Regulatory Guidelines

Commercially available Lopinavir (4R) Epimer reference standards are supplied with a minimum purity of >95% as determined by HPLC, accompanied by a full characterization data package that typically includes 1H NMR, mass spectrometry (LC-MS), and FT-IR spectral data compliant with ICH Q6A and pharmacopoeial guidelines . This characterization package is critical because the (4R) epimer is a diastereomer of lopinavir (molecular formula C37H48N4O5, molecular weight 628.8 Da) and cannot be distinguished from lopinavir by mass spectrometry alone—NMR is required for unambiguous stereochemical confirmation [1]. In contrast, the (2R) epimer (CAS 1217628-64-2), while also supplied at >95% purity, requires a separate, independently characterized reference standard because of its distinct chromatographic and spectroscopic signature .

Reference Standard Procurement Characterization Data GMP Compliance

Procurement-Grade Application Scenarios for Lopinavir (4R) Epimer (CAS 1798014-18-2) Based on Quantitative Differentiation Evidence


USP Compendial Method Validation (AMV) and System Suitability for Procedure 1 Early-Eluting Impurities

The (4R) epimer is a mandatory system suitability marker for USP Procedure 1, which covers all early-eluting lopinavir-related substances (RRT 0.03 to 1.38). The USP requires resolution of NLT 1.2 between specified impurity pairs, and the narrow RRT gap of 0.06 between the (2R,4R) diastereomer (RRT 1.32) and the (4R) epimer (RRT 1.38) makes this the most resolution-critical region of the chromatogram [1]. An authenticated (4R) epimer reference standard must be spiked into the system suitability solution to verify that the column achieves baseline separation under the specified conditions (50°C, acetonitrile/phosphate buffer pH 6.0 gradient, NLT 8000 theoretical plates). Without this standard, the laboratory cannot demonstrate Procedure 1 system suitability, rendering the entire impurity profile non-compliant with USP requirements for ANDA filing [2].

Peak Identification and Impurity Tracking During Forced Degradation and Stability Studies

Forced degradation studies (hydrolytic, oxidative, photolytic, thermal) on lopinavir drug substance generate complex degradation profiles that may include epimerization products. The (4R) epimer, as a process-related diastereomer rather than a degradation product, serves as a critical negative control to distinguish manufacturing impurities from true degradants. Its known RRT of 1.38 and RRF of 0.97 allow it to be used as a retention time marker and response calibrant in stability-indicating HPLC methods. Because the (4R) epimer is explicitly excluded from the Procedure 2 impurity total [1], its presence in a stability sample does not inflate the degradation product count, provided the laboratory has correctly identified the peak using the reference standard. This prevents erroneous out-of-specification investigations during shelf-life monitoring.

Quality Control Batch Release Testing for Commercial Lopinavir API Production

Commercial lopinavir API manufacturers must demonstrate that the (4R) epimer content does not exceed the NMT 0.1% acceptance criterion in every batch. The impurity profiling literature confirms that the (4R) epimer is routinely detected at levels approaching this threshold (0.03–0.10%) in production batches [1]. A certified (4R) epimer reference standard with documented purity (>95%) and full spectroscopic characterization (1H NMR, MS, FT-IR) is required for the external standard calibration or relative response factor correction specified in the USP quantitation formula: Result = (rU/rS) × (CS/CU) × (1/F) × 100 [2]. The RRF of 0.97 for the (4R) epimer must be applied—not the RRF of 1.1 for the (2R) epimer—to avoid a systematic 12% underestimation that could result in release of a non-compliant batch.

Pharmacopoeial Reference Standard Qualification for EP Impurity N in European Market ANDA Submissions

The European Pharmacopoeia designates this compound as Lopinavir EP Impurity N, and EP monographs similarly require a dedicated reference standard for impurity identification. The same stereochemical and chromatographic differentiation that applies under USP also applies under EP: the (4R) epimer must be resolved from the (2R,4R) diastereomer and other early-eluting impurities using a validated gradient HPLC method [1]. Suppliers offering EP-compliant reference standards (e.g., SynZeal, BOC Sciences) provide traceability documentation against EP reference standards upon feasibility [2]. For laboratories filing ANDAs in both US and EU markets, procurement of a single characterized (4R) epimer standard that satisfies both USP and EP monographs reduces regulatory redundancy and ensures consistent impurity reporting across jurisdictions.

Quote Request

Request a Quote for Lopinavir (4R) Epimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.